2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Amination and Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving ethylenediamine derivatives.
Final Coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid .
Scientific Research Applications
2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are of interest in oncology research.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol involves inhibition of CDK2/cyclin A2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are also studied for their kinase inhibitory properties.
1,2,4-Triazole Derivatives: These compounds are known for their diverse biological activities, including kinase inhibition.
Uniqueness
2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is unique due to its specific substitution pattern and the presence of the piperazine ring, which enhances its binding affinity and selectivity for CDK2 .
Properties
Molecular Formula |
C24H27N7O |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[4-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H27N7O/c1-18-7-5-6-10-21(18)26-22-20-17-25-31(19-8-3-2-4-9-19)23(20)28-24(27-22)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3,(H,26,27,28) |
InChI Key |
DSLCWPUDCILMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Origin of Product |
United States |
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